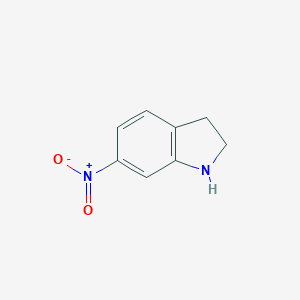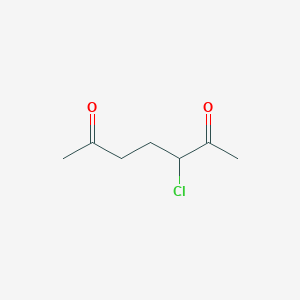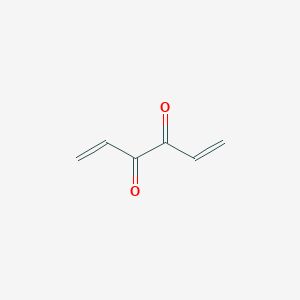
Hexa-1,5-diene-3,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexa-1,5-diene-3,4-dione is a chemical compound with the molecular formula C6H4O2. It is also known as 1,5-hexadiene-3,4-dione or 1,5-hexadienedione. Hexa-1,5-diene-3,4-dione is a versatile organic compound that has numerous applications in scientific research.
Wirkmechanismus
Hexa-1,5-diene-3,4-dione is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. The mechanism of action of Hexa-1,5-diene-3,4-dione involves the addition of a nucleophile such as an amine or a thiol to the double bond of the compound. This reaction results in the formation of a new compound that can be used for various applications.
Biochemische Und Physiologische Effekte
Hexa-1,5-diene-3,4-dione has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant activity, which means that it can protect cells from oxidative stress. It has also been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. Additionally, Hexa-1,5-diene-3,4-dione has been reported to have anti-cancer activity, which means that it can inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Hexa-1,5-diene-3,4-dione has several advantages for lab experiments. It is a versatile compound that can be used for the synthesis of various organic compounds. It is also a relatively stable compound that can be stored for long periods of time. However, Hexa-1,5-diene-3,4-dione has some limitations for lab experiments. It is a highly reactive compound that can react with other compounds in the lab. It is also a toxic compound that can be harmful if not handled properly.
Zukünftige Richtungen
There are several future directions for the study of Hexa-1,5-diene-3,4-dione. One direction is the development of new synthetic methods for the compound. Another direction is the study of the compound's mechanism of action and its effects on various biological systems. Additionally, the development of new applications for Hexa-1,5-diene-3,4-dione in the fields of medicine, agriculture, and materials science is an area of interest for future research.
Synthesemethoden
Hexa-1,5-diene-3,4-dione can be synthesized by the oxidation of cyclohexadiene with potassium permanganate. The reaction takes place in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The yield of the reaction is typically around 50-60%. The product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
Hexa-1,5-diene-3,4-dione has numerous applications in scientific research. It is used as a building block for the synthesis of various organic compounds such as heterocyclic compounds, pharmaceuticals, and agrochemicals. It is also used as a reagent for the detection of amino acids and peptides. Hexa-1,5-diene-3,4-dione is a valuable tool for the study of organic chemistry, biochemistry, and medicinal chemistry.
Eigenschaften
CAS-Nummer |
104910-78-3 |
|---|---|
Produktname |
Hexa-1,5-diene-3,4-dione |
Molekularformel |
C6H6O2 |
Molekulargewicht |
110.11 g/mol |
IUPAC-Name |
hexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C6H6O2/c1-3-5(7)6(8)4-2/h3-4H,1-2H2 |
InChI-Schlüssel |
MMPZYDUOPLQDHR-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C(=O)C=C |
Kanonische SMILES |
C=CC(=O)C(=O)C=C |
Andere CAS-Nummern |
104910-78-3 |
Synonyme |
hexa-1,5-diene-3,4-dione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



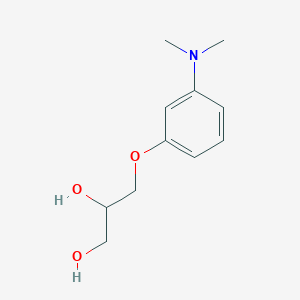
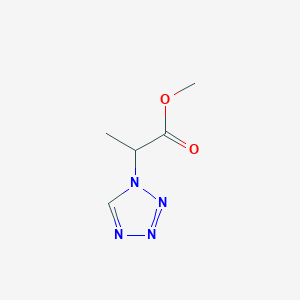
![[6-Bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl] 2-benzamido-3-phenylpropanoate](/img/structure/B33741.png)
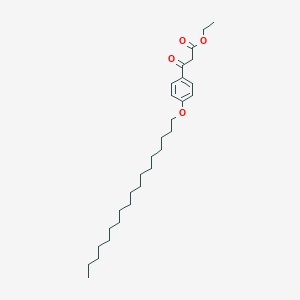
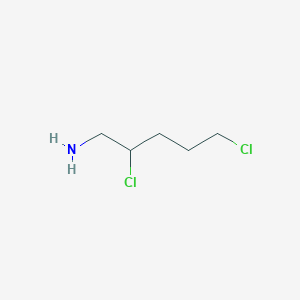
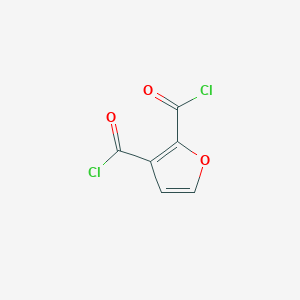
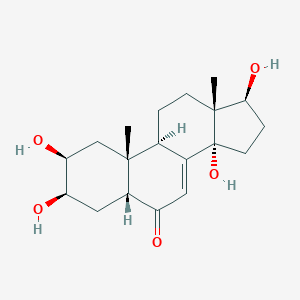
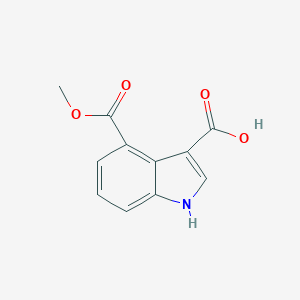
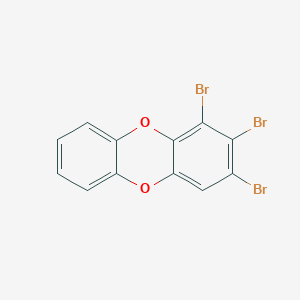
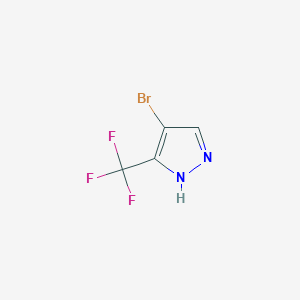
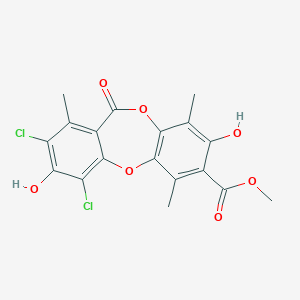
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
